molecular formula C16H13Cl2N5O3S2 B12632616 C16H13Cl2N5O3S2

C16H13Cl2N5O3S2

Cat. No.: B12632616
M. Wt: 458.3 g/mol
InChI Key: HGFDRIRMMOAYGK-UHFFFAOYSA-N
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Description

The compound with the molecular formula C16H13Cl2N5O3S2 is a complex organic molecule that contains chlorine, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C16H13Cl2N5O3S2 typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but often include solvent-free methods, stirring at elevated temperatures, or fusion techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as solvent-free reactions and high-temperature fusion are commonly employed to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

C16H13Cl2N5O3S2: undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of chlorine atoms with other functional groups .

Scientific Research Applications

C16H13Cl2N5O3S2: has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism by which C16H13Cl2N5O3S2 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to C16H13Cl2N5O3S2 include other organic molecules with similar functional groups and structural features. Examples include compounds with similar aryl or heteryl amine structures and those containing cyanoacetate groups .

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical properties. This compound’s unique structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities, making it a valuable molecule for research and industrial applications .

Properties

Molecular Formula

C16H13Cl2N5O3S2

Molecular Weight

458.3 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-[2-[(6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl]sulfanylacetamide

InChI

InChI=1S/C16H13Cl2N5O3S2/c1-8-15(26)21-16-23(22-8)12(5-28-16)20-14(25)7-27-6-13(24)19-11-3-2-9(17)4-10(11)18/h2-5H,6-7H2,1H3,(H,19,24)(H,20,25)

InChI Key

HGFDRIRMMOAYGK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CSC2=NC1=O)NC(=O)CSCC(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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